molecular formula C7H5F3N2O2 B1589192 2-Nitro-6-(trifluoromethyl)aniline CAS No. 24821-17-8

2-Nitro-6-(trifluoromethyl)aniline

Cat. No.: B1589192
CAS No.: 24821-17-8
M. Wt: 206.12 g/mol
InChI Key: MFLJFFUIURSSKM-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)aniline (2NTFA) is an organic compound that is widely used in scientific research. It is a derivative of aniline, and is an important intermediate for the synthesis of a range of organic compounds. It has been used in various areas of study, including organic synthesis, biochemistry, and chemical engineering.

Scientific Research Applications

Crystal and Molecular Structures

Research on derivatives of aniline, including those related to 2-Nitro-6-(trifluoromethyl)aniline, has provided insights into crystal and molecular structures. These studies have found that compounds like N,N-dimethyl-2,4,6-trinitroaniline and others exhibit strong intermolecular and intramolecular hydrogen bonding, affecting their physical properties and interactions (Butcher et al., 1992).

Spectroscopic Analysis

Spectroscopic investigations of similar compounds, such as 4-nitro-3-(trifluoromethyl)aniline, have been conducted using Fourier transform infrared (FT-IR) and FT-Raman spectra. These studies help in understanding the vibrational, structural, and electronic properties of such compounds, which are crucial for various applications in chemistry and material science (Saravanan et al., 2014).

Catalysis and Hydrogenation

This compound derivatives are used in catalysis, especially in the hydrogenation of nitroarenes to anilines. This is a key process for synthesizing a variety of chemicals, including dyes, pigments, and pharmaceuticals. Studies show that certain catalysts can selectively reduce nitro compounds in the presence of other reducible groups (Jagadeesh et al., 2015).

Environmental Applications

There is also interest in the environmental applications of these compounds. For example, zerovalent iron (Fe0) has been used to reduce nitrobenzene to aniline in synthetic wastewater, highlighting the potential of these compounds in pollution treatment and environmental remediation (Mantha et al., 2001).

Electron Transport Materials

Compounds like N-(nitrofluorenylidene)anilines, which are related to this compound, have been synthesized and used as electron transport materials in electrophotography. These materials have shown high compatibility with certain polymers and stable properties, making them valuable in the field of electronics and imaging (Matsui et al., 1993).

Properties

IUPAC Name

2-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(6(4)11)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLJFFUIURSSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443726
Record name 2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24821-17-8
Record name 2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-nitrobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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